molecular formula C36H25NO B8248734 N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline

N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline

Cat. No.: B8248734
M. Wt: 487.6 g/mol
InChI Key: YONVKOWJMACQIF-UHFFFAOYSA-N
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Description

N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine is an organic compound with a complex structure that includes a dibenzofuran moiety and a terphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism by which N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine exerts its effects is primarily related to its ability to facilitate charge transport. The compound’s molecular structure allows for efficient hole transport, making it an ideal candidate for use in electronic devices. The dibenzofuran moiety and terphenyl group contribute to its stability and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine is unique due to the combination of the dibenzofuran and terphenyl moieties, which provide a balance of stability and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H25NO/c1-2-7-25(8-3-1)26-13-15-27(16-14-26)28-17-21-30(22-18-28)37-31-23-19-29(20-24-31)32-10-6-11-34-33-9-4-5-12-35(33)38-36(32)34/h1-24,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONVKOWJMACQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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